ethyl 1-(4-(aminosulfonyl)phenyl)-3-(trifluoromethyl)-5-p-tolyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-(4-(aminosulfonyl)phenyl)-3-(trifluoromethyl)-5-p-tolyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C20H18F3N3O4S and its molecular weight is 453.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Ethyl 1-(4-(aminosulfonyl)phenyl)-3-(trifluoromethyl)-5-p-tolyl-1H-pyrazole-4-carboxylate has been utilized as a precursor in Sonogashira-type cross-coupling reactions to obtain various pyrazole derivatives. This process involves the creation of condensed pyrazoles and other complex structures, showcasing the compound's versatility in organic synthesis (Arbačiauskienė et al., 2011).
Industrial Applications
This compound has shown potential in industrial applications, particularly as a corrosion inhibitor. Research demonstrates its effectiveness in protecting mild steel, a common material in industrial machinery, against corrosion. This is particularly relevant for processes like the industrial pickling process (Dohare et al., 2017).
Environmental Impact
Studies have also explored the degradation behavior of this compound, particularly in relation to environmental conditions like pH. This research is crucial in understanding its stability and potential environmental impact, especially when used in agricultural settings like rice crops (Singh & Singh, 2013).
Structural Analysis
There's significant interest in the crystal structure analysis of derivatives of this compound. These analyses provide deeper insights into the molecular arrangements and interactions, which are crucial for understanding its reactivity and potential applications in various fields, including material science (Kumar et al., 2018).
Novel Compound Synthesis
Research has shown the utility of this compound in synthesizing novel pyrazole derivatives. These derivatives have potential applications in various fields, including pharmacology and materials science. The synthesis process often involves complex reactions showcasing the compound's versatility (Ghozlan et al., 2014).
Properties
IUPAC Name |
ethyl 5-(4-methylphenyl)-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O4S/c1-3-30-19(27)16-17(13-6-4-12(2)5-7-13)26(25-18(16)20(21,22)23)14-8-10-15(11-9-14)31(24,28)29/h4-11H,3H2,1-2H3,(H2,24,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLICSYQVVQYYHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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